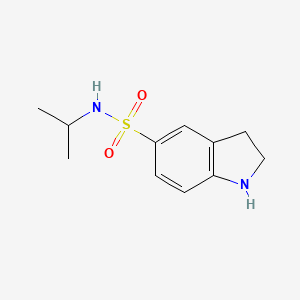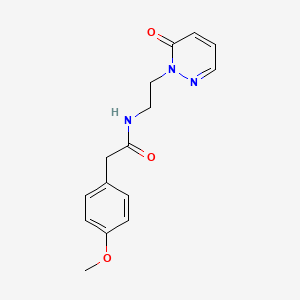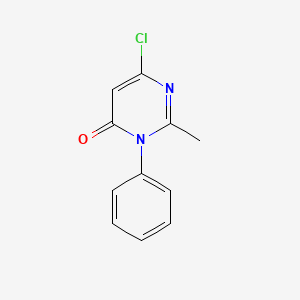
4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone, more commonly known as BCP-2MP, is a synthetic organic compound that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. BCP-2MP is a heterocyclic compound, meaning it contains a ring of atoms that can be both carbon and non-carbon atoms. It has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-tumor agent, as well as its ability to inhibit the activity of enzymes involved in metabolic pathways.
Aplicaciones Científicas De Investigación
Isolation and Identification in Novel Antihypertensive Agents
The compound 4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone was identified as an impurity in 4-acetyl-2-(2'-hydroxyethyl)-5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one, a novel antihypertensive agent. The impurity was identified alongside others through a combination of low-pressure liquid chromatography and preparative TLC, highlighting the compound's relevance in the pharmaceutical industry, especially in ensuring the purity and efficacy of drug formulations (Powers, Eckert, & Gehrlein, 1981).
Utilization in Chiral Separation for Cardiotonic Agents
The compound was noted for its role as a key synthetic intermediate in the production of cardiotonic agent levosimendan. The enantioseparation of this compound is significant, and the study detailed efficient preparative methods for the isolation of enantiomers, indicating its importance in the creation of medications with specific chirality and the optimization of their therapeutic effects (Cheng, Cai, Fu, & Ke, 2019).
Role in Synthesizing Inotropic Agents
A series of derivatives of the compound demonstrated significant positive inotropic activity (enhancing heart muscle contractility) and vasodilating activity. This finding underscores the potential of 4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone derivatives in developing new medications for cardiovascular conditions, particularly for improving heart contractility and blood flow (Okushima et al., 1987).
Involvement in Novel Chemical Reactions and Syntheses
The compound has been involved in various chemical reactions, demonstrating its versatility as a chemical reagent. For instance, its condensation with secondary amines and formaldehyde yields N-Mannich-bases, indicating its utility in synthesizing a wide range of chemical entities with potential applications in different scientific fields (Mustafa et al., 1964).
Applications in Polymer Science
The compound's derivatives were used in the synthesis of novel soluble pyridazinone- or pyridazine-containing poly(arylene ether)s. These materials were synthesized through a polycondensation reaction, indicating the compound's utility in the field of polymer science, particularly in creating materials with specific thermal and solubility properties (Xu, Meng, Wang, & Hay, 2006).
Propiedades
IUPAC Name |
4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c1-21-17(22)15(11-2-6-13(18)7-3-11)10-16(20-21)12-4-8-14(19)9-5-12/h2-9,15H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVYCMJNPZUHDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365596.png)

![4-[1-[1-(Methoxymethyl)cyclopentanecarbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2365599.png)
![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2365600.png)

![2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2365602.png)





![(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2365616.png)